N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c32-24(28-18-20-6-2-1-3-7-20)19-30-14-12-29(13-15-30)16-17-31-26(33)22-10-4-8-21-9-5-11-23(25(21)22)27(31)34/h1-11H,12-19H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFGASLSRNOLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide typically involves a multi-step reaction process. Starting from readily available starting materials, such as benzyl bromide and piperazine, the synthesis may include:
Nucleophilic Substitution: : Benzyl bromide reacts with piperazine to form N-benzyl piperazine under basic conditions.
Condensation Reaction: : The resulting N-benzyl piperazine is then condensed with 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-yl acetic acid to form the final compound.
Industrial Production Methods
Scaling up the production to industrial levels would require optimization of reaction conditions to enhance yield and purity. This may involve:
Catalysis: : Using suitable catalysts to increase the reaction rate and efficiency.
Temperature and Pressure Control: : Carefully controlling the temperature and pressure to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.
Reduction: : The compound can be reduced under specific conditions, such as catalytic hydrogenation, to form different reduced derivatives.
Substitution: : It undergoes nucleophilic or electrophilic substitution reactions, particularly on the benzyl and piperazine groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).
Reduction: : Hydrogen gas (H2) with palladium/carbon (Pd/C) catalyst.
Substitution: : Halogenated reagents (e.g., N-bromosuccinimide).
Major Products Formed
Oxidation: : Benzyl alcohol derivatives.
Reduction: : Reduced piperazine derivatives.
Substitution: : Various substituted benzyl or piperazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Organic Molecules: : Used as an intermediate for synthesizing more complex organic compounds.
Analytical Standards: : Employed in analytical chemistry for method development and validation.
Biology
Enzyme Inhibition Studies: : Utilized to study enzyme interactions and inhibition mechanisms.
Cellular Studies: : Applied in cellular assays to understand cell signaling pathways and interactions.
Medicine
Pharmacological Research: : Investigated for potential therapeutic properties, such as anticancer and antiviral activities.
Drug Development: : Serves as a lead compound for developing new pharmaceuticals targeting specific molecular pathways.
Industry
Polymer Science: : Used in the development of novel polymers with unique properties.
Catalysis: : Acts as a ligand in catalyst systems for various industrial processes.
Mechanism of Action
Molecular Targets and Pathways Involved
The mechanism of action of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide primarily involves interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated molecular formula based on structural analysis. †Estimated using monoisotopic mass. ‡Inferred from , where similar compounds exhibit LOX inhibition.
Key Observations :
- Substituent Effects on Bioactivity : The N-benzyl group in the target compound likely enhances lipophilicity compared to the 4-methylphenyl group in or the unsubstituted acetic acid in Alrestatin (). This modification may improve blood-brain barrier penetration or target binding in neurological disorders .
- Role of the Benzo[de]isoquinoline Moiety: Derivatives with this moiety (e.g., ) consistently demonstrate bioactivity, such as fungicidal effects () and enzyme inhibition (). The 1,3-dione group may act as a hydrogen-bond acceptor, critical for binding to targets like LOX or kinases .
- Piperazine Flexibility : The piperazine core in the target compound and analogs (e.g., 8b, BZ-IV) provides conformational flexibility, enabling interactions with diverse biological targets. For example, BZ-IV () showed anticancer activity linked to its benzothiazole-piperazine structure .
Key Findings :
- Antifungal Activity: N-(1,3-dioxo-benzo[de]isoquinolin-2-yl)-amide derivatives () exhibited >80% inhibition against Alternaria solani and Fusarium graminearum at 125 mg/L, suggesting the target compound may share similar fungicidal properties .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , where EDCI/HOBt-mediated coupling is used to attach piperazine or benzylamine groups to benzo[de]isoquinoline-acetic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
